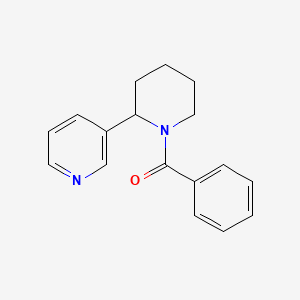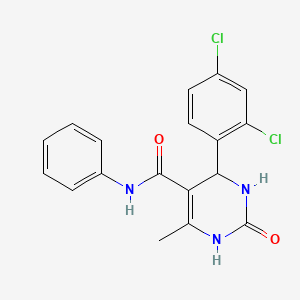
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of imidazole derivatives and has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mechanism of Action
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) signaling pathways, which are crucial for the survival and proliferation of cancer cells. By inhibiting these pathways, 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole induces apoptosis (programmed cell death) in cancer cells and reduces tumor growth. 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has also been shown to modulate the immune system by enhancing the activity of T-cells and natural killer cells, which play a critical role in tumor surveillance and elimination.
Biochemical and Physiological Effects:
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to target tissues, including lymph nodes and bone marrow. 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects on normal tissues or organs.
Advantages and Limitations for Lab Experiments
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. It can be easily administered orally or intravenously, and its effects can be monitored using various imaging and biomarker assays. However, 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole also has some limitations, including its potential for drug resistance and toxicity at high doses. Further studies are needed to optimize the dosing and administration of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole in clinical trials.
Future Directions
There are several future directions for the development of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole as a cancer treatment. These include:
1. Clinical trials to evaluate the safety and efficacy of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole in various types of cancer.
2. Combination therapy studies to assess the synergistic effects of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole with other cancer treatments, such as chemotherapy and immunotherapy.
3. Studies to identify biomarkers that can predict response to 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole and monitor its effects on tumor growth and immune function.
4. Preclinical studies to investigate the potential of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole in other disease indications, such as autoimmune and inflammatory disorders.
Conclusion:
In conclusion, 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole is a promising small molecule inhibitor that has shown significant potential as a cancer treatment. Its high potency, selectivity, and favorable pharmacokinetic profile make it an attractive candidate for further development. Future studies are needed to optimize its dosing and administration, assess its safety and efficacy in clinical trials, and explore its potential in other disease indications.
Synthesis Methods
The synthesis of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole involves several steps, including the reaction of 4-fluorobenzaldehyde with 2-nitrobenzaldehyde to form the intermediate 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole. The intermediate is then subjected to further reactions to obtain the final product, 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole. The synthesis method has been optimized to produce high yields of pure 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole.
Scientific Research Applications
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cancer development and progression. 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O2/c22-15-9-5-13(6-10-15)19-20(14-7-11-16(23)12-8-14)25-21(24-19)17-3-1-2-4-18(17)26(27)28/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXNWQKIWVOBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)
![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)
![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5141289.png)
![[2-(2-hydroxyethoxy)benzylidene]malononitrile](/img/structure/B5141297.png)
![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)

![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)

![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5141330.png)
![ethyl 7-hydroxy-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)